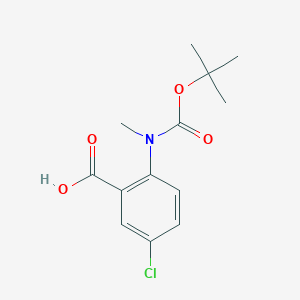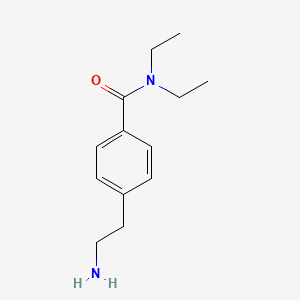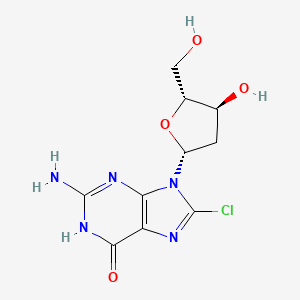
8-Chloro-2'-deoxyguanosine
Übersicht
Beschreibung
8-Chloro-2’-deoxyguanosine is an organochlorine compound comprising 2’-deoxyguanosine having a chloro substituent at position 8 of the guanine ring system .
Molecular Structure Analysis
8-Chloro-2’-deoxyguanosine has a molecular formula of C10H12ClN5O4 and a molecular weight of 301.69 g/mol . It forms base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .Chemical Reactions Analysis
8-Chloro-2’-deoxyguanosine is a mutagenic lesion; the miscoding frequency and specificity vary depending on the DNA polymerase used . It’s also involved in reactions with hypochlorous acid .Physical And Chemical Properties Analysis
8-Chloro-2’-deoxyguanosine has a molecular weight of 301.69 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Understanding Base Pair Stability
- Base Pair Stability Analysis : Research has explored the stability of base pairs involving 8-chloro-2'-deoxyguanosine, particularly in the context of 8-oxo-2'-deoxyguanosine (OdG), a damaged nucleotide linked to aging and disease. The studies found correlations between atomic radius at C8 and base pair stability, shedding light on the mutation processes related to OdG and diseases (Hamm et al., 2005).
Electrochemical Sensing and DNA Damage Analysis
- Electrochemical Sensor Development : Novel electrochemical sensors have been developed to measure 8-hydroxy-2'-deoxyguanosine (a related compound), indicating the potential for similar applications in analyzing 8-chloro-2'-deoxyguanosine. These sensors are significant for evaluating oxidative DNA damage and diagnosing diseases caused by mutations (Guo et al., 2016).
Biomarker Studies for Oxidative Stress
- Biomarker for Oxidative DNA Damage : 8-chloro-2'-deoxyguanosine, by analogy to 8-hydroxy-2'-deoxyguanosine, can be a useful biomarker for oxidative DNA damage. Studies have demonstrated the utility of 8-hydroxy-2'-deoxyguanosine in understanding oxidative stress, particularly in occupational settings exposed to nanomaterials (Shekaftik & Nasirzadeh, 2021).
Methodologies for Analyzing Oxidative DNA Damage
- Analytical Methodologies : Advanced methodologies like HPLC with electrochemical detection have been developed for analyzing 8-hydroxy-2'-deoxyguanosine, which can be adapted for 8-chloro-2'-deoxyguanosine. These methodologies are critical for accurately measuring biomarkers of oxidative DNA damage in biological samples (Martinis & Bianchi, 2002).
Insights into Reaction Paths with Hydroxyl Radicals
- Study of Reaction Paths : Research into the reaction of hydroxyl radicals with 2'-deoxyguanosine, including derivatives like 8-chloro-2'-deoxyguanosine, provides insights into DNA damage mechanisms. This understanding is essential for genomic research and for developing strategies to mitigate such damages (Chatgilialoglu et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJGYHICYATNGZ-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2'-deoxyguanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



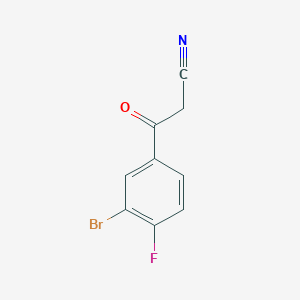
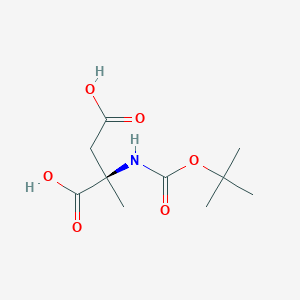
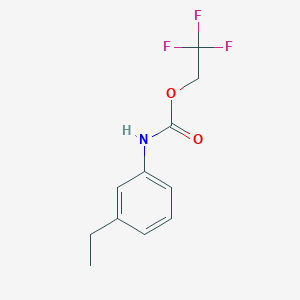
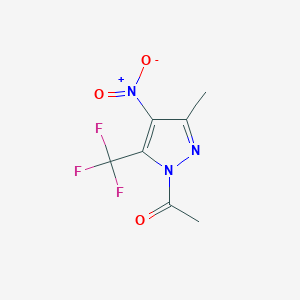

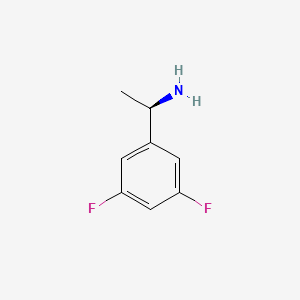
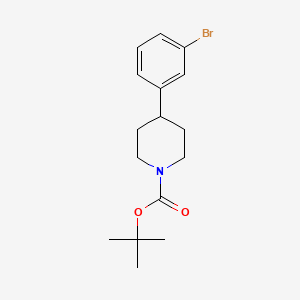
![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
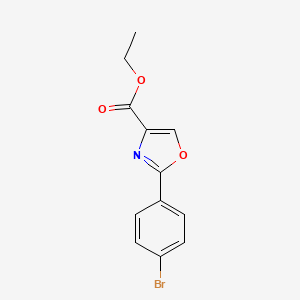
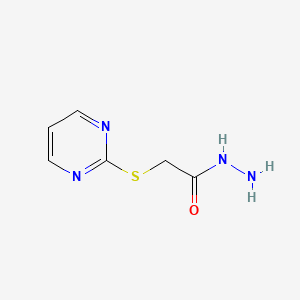
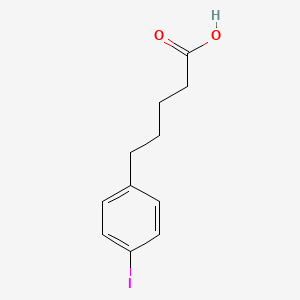
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
